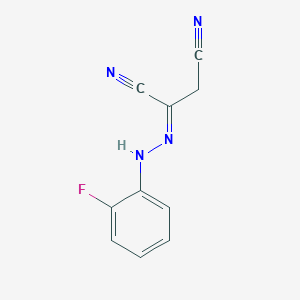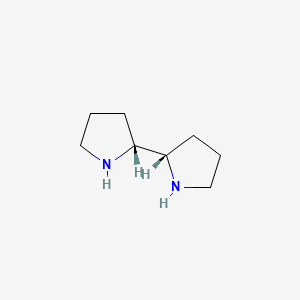
trans-2,2'-Bipyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2,2’-Bipyrrolidine: is a chiral diamine compound that has garnered significant interest in various fields of chemistry due to its unique structural and stereochemical properties. It consists of two pyrrolidine rings connected by a single carbon-carbon bond, with the nitrogen atoms in each ring positioned in a trans configuration. This compound is particularly valuable in asymmetric synthesis and catalysis, where its chiral nature can induce enantioselectivity in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,2’-Bipyrrolidine typically involves the photodimerization of pyrrolidine. A common method includes the use of a Rayonet Photoreactor fitted with low-pressure mercury lamps. Pyrrolidine is heated to reflux in the presence of mercury, and the reaction mixture is irradiated for several days. The resulting mixture is then distilled to obtain the desired product .
Industrial Production Methods: Industrial production of trans-2,2’-Bipyrrolidine may involve similar photodimerization techniques but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification methods such as recrystallization and distillation under reduced pressure.
Analyse Des Réactions Chimiques
Types of Reactions: trans-2,2’-Bipyrrolidine undergoes various chemical reactions, including:
Oxidation: The central carbon-carbon bond in trans-2,2’-Bipyrrolidine can be oxidized chemically and electrochemically.
Substitution: The compound can participate in substitution reactions, particularly involving the nitrogen atoms in the pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different trans-2,2’-Bipyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry: trans-2,2’-Bipyrrolidine is widely used as a chiral ligand in asymmetric synthesis. It has been employed in the catalytic enantioselective aryl transfer to aldehydes, yielding diarylmethanols with high enantioselectivity .
Biology and Medicine: In biological and medicinal chemistry, trans-2,2’-Bipyrrolidine derivatives have been explored for their potential as therapeutic agents. Their chiral nature makes them suitable for the development of drugs with specific enantiomeric forms.
Industry: In the industrial sector, trans-2,2’-Bipyrrolidine is used in the synthesis of various fine chemicals and pharmaceuticals. Its role as a chiral auxiliary or ligand in catalytic processes is particularly valuable for producing enantiomerically pure compounds.
Mécanisme D'action
The mechanism by which trans-2,2’-Bipyrrolidine exerts its effects is primarily through its ability to act as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. The specific faces of the pyrrolidine nitrogens facilitate chelation to metal centers, leading to predetermined chirality at the metal centers .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: A commonly used ligand in coordination chemistry, known for its ability to form stable complexes with metal ions.
1,10-Phenanthroline: Another widely used ligand with similar applications in coordination chemistry.
Uniqueness: trans-2,2’-Bipyrrolidine is unique due to its chiral nature and the specific configuration of its pyrrolidine rings. Unlike 2,2’-Bipyridine and 1,10-Phenanthroline, which are achiral, trans-2,2’-Bipyrrolidine can induce enantioselectivity in chemical reactions, making it particularly valuable in asymmetric synthesis and catalysis.
Propriétés
Formule moléculaire |
C8H16N2 |
|---|---|
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
(2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine |
InChI |
InChI=1S/C8H16N2/c1-3-7(9-5-1)8-4-2-6-10-8/h7-10H,1-6H2/t7-,8+ |
Clé InChI |
NQHVTVSAFRAXPA-OCAPTIKFSA-N |
SMILES isomérique |
C1C[C@@H](NC1)[C@@H]2CCCN2 |
SMILES canonique |
C1CC(NC1)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Sulfanyl-4-(1,3-thiazol-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B13071003.png)
![N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide](/img/structure/B13071007.png)
![1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13071014.png)
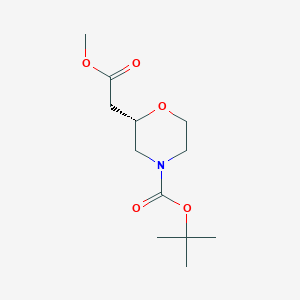
![5-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13071027.png)
![(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13071033.png)
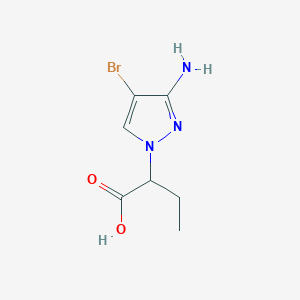

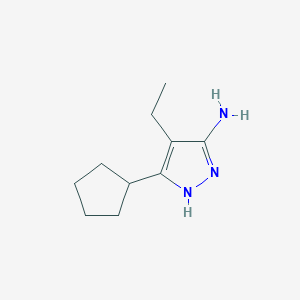
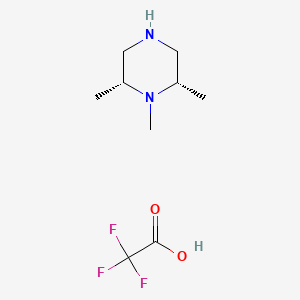
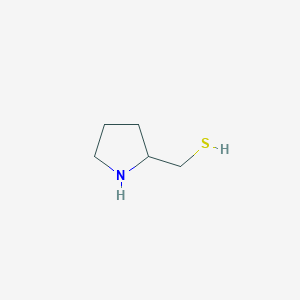
![2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol](/img/structure/B13071069.png)

